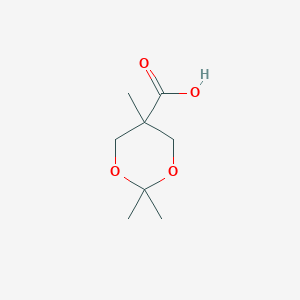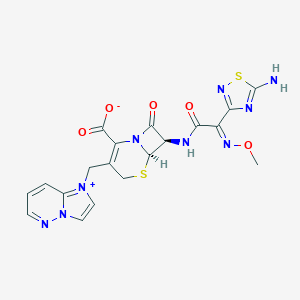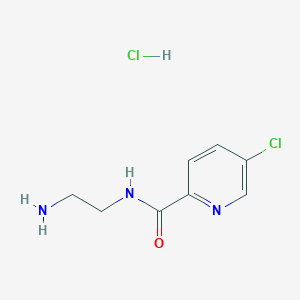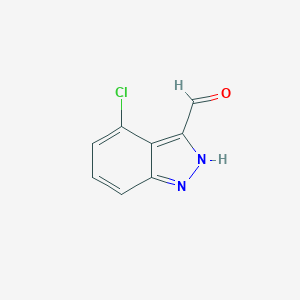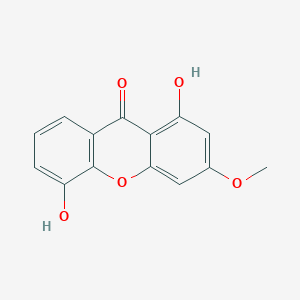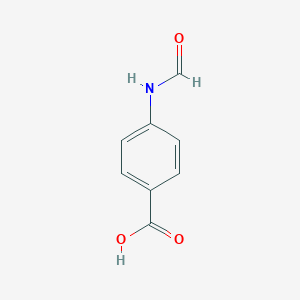
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine, also known as D4N, is a synthetic analog of adenine. It is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. D4N has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.
科学的研究の応用
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by blocking the cGAS-STING pathway, which is involved in the immune response to tumors. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In autoimmune disorders, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to suppress the production of interferon-alpha, a key mediator of autoimmune diseases such as lupus and psoriasis. In infectious diseases, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to inhibit the replication of viruses such as herpes simplex virus and hepatitis B virus.
作用機序
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine exerts its pharmacological effects by inhibiting the activity of cGAS, which is a cytosolic DNA sensor that detects foreign DNA and triggers the production of type I interferons and other immune mediators. By blocking cGAS, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can suppress the immune response and reduce inflammation. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has also been shown to inhibit the STING protein, which is downstream of cGAS and plays a crucial role in the activation of the innate immune response.
生化学的および生理学的効果
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has been shown to have potent anti-inflammatory effects in various preclinical models. It can suppress the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can also reduce the infiltration of immune cells into inflamed tissues and inhibit the activation of immune cells such as macrophages and dendritic cells.
実験室実験の利点と制限
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has several advantages for lab experiments, including its high potency and selectivity for cGAS inhibition. It can also be easily synthesized in large quantities and has good stability in aqueous solutions. However, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine. One potential application is in the treatment of cancer, where 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be combined with chemotherapy or radiation therapy to enhance their efficacy. Another potential application is in autoimmune disorders, where 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be used to suppress the production of interferon-alpha and other immune mediators. In infectious diseases, 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine could be used to inhibit the replication of viruses and enhance the antiviral immune response. Finally, further studies are needed to investigate the potential toxicity and safety of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine in humans, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine involves several steps, starting with the reaction of 2,6-diaminopurine with 2-bromo-3-nonanol to yield 2,6-diaminopurine-9-(2-hydroxy-3-nonyl) ether. This compound is then treated with sodium hydride and methyl iodide to produce 9-(2-hydroxy-3-nonyl)adenine. Finally, the dideaza analog is obtained by removing the nitrogen at position 1 using a palladium-catalyzed deamination reaction.
特性
CAS番号 |
103298-52-8 |
|---|---|
製品名 |
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine |
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC名 |
(2R,3S)-3-(4-aminobenzimidazol-1-yl)nonan-2-ol |
InChI |
InChI=1S/C16H25N3O/c1-3-4-5-6-9-14(12(2)20)19-11-18-16-13(17)8-7-10-15(16)19/h7-8,10-12,14,20H,3-6,9,17H2,1-2H3/t12-,14+/m1/s1 |
InChIキー |
QVTWKVHAPMJSPW-OCCSQVGLSA-N |
異性体SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CC=C21)N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N |
正規SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(C=CC=C21)N |
その他のCAS番号 |
103298-52-8 |
同義語 |
1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine 1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine oxalate 1,3-dideaza-EHNA 1,3-dideaza-erythro-9-(2-hydroxy-3-nonyl)adenine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



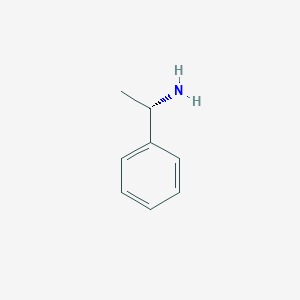
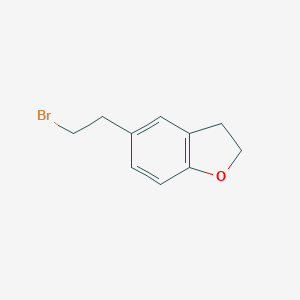
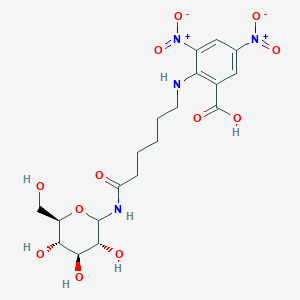
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
